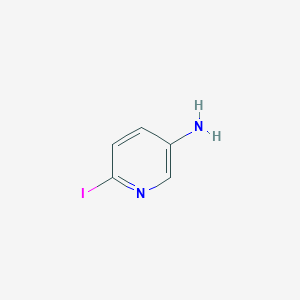

5-Amino-2-iodopyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-iodopyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN2/c6-5-2-1-4(7)3-8-5/h1-3H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHJURFWVUOSFQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40368070 | |

| Record name | 5-Amino-2-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29958-12-1 | |

| Record name | 5-Amino-2-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-2-iodopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Value of 5-Amino-2-iodopyridine

An In-depth Technical Guide to 5-Amino-2-iodopyridine

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the chemical compound this compound. It delves into its core properties, synthesis, reactivity, and critical applications as a versatile building block in modern organic and medicinal chemistry.

This compound (CAS Number: 29958-12-1 ) is a strategically important heterocyclic intermediate.[1] Its structure, featuring a pyridine core functionalized with a nucleophilic amino group at the 5-position and a reactive iodo group at the 2-position, makes it a highly valuable precursor for the synthesis of complex molecular architectures. The iodine atom serves as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions, while the amino group provides a handle for further derivatization or acts as a key pharmacophoric element.

It is crucial to distinguish this compound from its more commonly referenced isomer, 2-Amino-5-iodopyridine (CAS: 20511-12-0).[2] While both are valuable, the distinct placement of the functional groups in this compound offers unique reactivity and leads to different structural motifs, making a dedicated understanding of its properties essential for synthetic planning.

Part 1: Core Physicochemical Properties and Safe Handling

A thorough understanding of a reagent's properties is foundational to its successful and safe application in the laboratory. The physical and chemical characteristics of this compound dictate its storage, handling, and compatibility with various reaction conditions.

Physicochemical Data

The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 29958-12-1 | [1][3][4] |

| Molecular Formula | C₅H₅IN₂ | [1] |

| Molecular Weight | 220.01 g/mol | [1] |

| Appearance | Light yellow needles or crystalline solid | [5] |

| Melting Point | 63-67 °C | [6] |

| Solubility | Insoluble in water | [6] |

| Synonyms | 6-iodopyridin-3-amine, 2-Iodo-5-aminopyridine | [1][3][6] |

Insight for the Scientist: The compound's specified light sensitivity necessitates storage in amber vials or in the dark to prevent photodegradation, which could introduce impurities and affect reaction outcomes.[6] Its insolubility in water but likely solubility in common organic solvents is typical for such intermediates and guides the choice of solvent for both reaction and purification steps like extraction and chromatography.

Safety and Handling

Proper handling is paramount. The following table summarizes key hazard information.

| Hazard Category | Code/Statement | Source(s) |

| Hazard Codes | Xn (Harmful) | [6] |

| Risk Phrases | R22: Harmful if swallowed. | [6] |

| R37/38: Irritating to respiratory system and skin. | [6] | |

| R41: Risk of serious damage to eyes. | [6] | |

| R43: May cause sensitization by skin contact. | [6] | |

| Safety Phrases | S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. | [6] |

| S36/37/39: Wear suitable protective clothing, gloves, and eye/face protection. | [6] |

Trustworthiness through Protocol: Based on this data, all manipulations of this compound must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety glasses or goggles. An eyewash station and safety shower should be readily accessible.[7]

Part 2: Synthesis and Purification Workflow

The reliable synthesis of this compound is a critical first step for its use in further applications. While multiple routes can be envisioned, a common and effective method involves the direct electrophilic iodination of a suitable aminopyridine precursor.

Synthetic Strategy: Electrophilic Iodination

The synthesis of halogenated pyridines often relies on electrophilic aromatic substitution. The amino group is an activating, ortho-, para-directing group. Starting from 3-aminopyridine, iodination would be expected to occur at the positions ortho and para to the amino group (positions 2, 4, and 6). Position 2 is particularly activated due to the combined directing effects of the amino group and the ring nitrogen.

A representative protocol for the synthesis of a related compound, 2-amino-5-iodopyridine, involves the iodination of 2-aminopyridine using iodine and an oxidizing agent like periodic acid or hydrogen peroxide in an acidic medium.[5][8] This general approach can be adapted, although regioselectivity must be carefully controlled and verified.

Detailed Experimental Protocol: Iodination of 3-Aminopyridine (Conceptual)

This protocol is a representative procedure adapted from established methods for aminopyridine iodination.[5]

-

Reaction Setup : In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser, dissolve 3-aminopyridine (1.0 eq.) in a mixture of acetic acid and water.

-

Reagent Addition : To the stirred solution, add periodic acid dihydrate (0.15 eq.) followed by iodine (0.42 eq.).

-

Heating : Heat the reaction mixture to 80 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up : After completion, cool the reaction mixture to room temperature and pour it into a beaker containing a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted iodine.

-

Extraction : Neutralize the solution with a base (e.g., 10% NaOH) and extract the product into an organic solvent such as ethyl acetate or dichloromethane (3x).

-

Purification : Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Part 3: Reactivity and Keystone Applications in Synthesis

The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups. The C-I bond at the electron-deficient 2-position is primed for metal-catalyzed cross-coupling, while the C-N bond at the 5-position offers a site for nucleophilic chemistry or can modulate the electronic properties of the scaffold.

Application 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C(sp²)-C(sp²) bonds, enabling the creation of biaryl structures prevalent in pharmaceuticals.[9][10] this compound is an excellent substrate for this reaction, allowing for the introduction of a wide array of aryl or heteroaryl groups at the 2-position.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This protocol is a generalized procedure for a typical Suzuki-Miyaura reaction.[11]

-

Vessel Preparation : To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equiv.).

-

Catalyst Addition : Add the palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3–5 mol%).

-

Inert Atmosphere : Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent Addition : Add degassed solvents, such as a mixture of 1,4-dioxane and water or dimethoxyethane (DME), via syringe.

-

Reaction : Heat the mixture to 80–100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

-

Work-up and Purification : Cool the reaction, dilute with water, and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The final product is purified via column chromatography.

Expertise in Action: The choice of base is critical. K₃PO₄ is often preferred for sensitive substrates as it is less nucleophilic than other bases, minimizing side reactions. The dppf ligand on the palladium catalyst provides stability and promotes the reductive elimination step, which is crucial for achieving high yields.[11]

Application 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, a transformation that is fundamental to the synthesis of countless pharmaceuticals and materials.[12][13] Using this compound, this reaction allows for the selective introduction of a new amine substituent at the 2-position, creating complex diaminopyridine structures.

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

This is a representative protocol for a Buchwald-Hartwig amination.[14]

-

Vessel Preparation : In an oven-dried Schlenk tube, combine this compound (1.0 equiv.), the desired primary or secondary amine (1.2 equiv.), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 equiv.).

-

Catalyst Addition : Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and a suitable phosphine ligand (e.g., XPhos or RuPhos, 4-5 mol%).

-

Inert Atmosphere : Seal the tube, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition : Add an anhydrous, aprotic solvent such as toluene or dioxane via syringe.

-

Reaction : Heat the mixture in an oil bath at 80–110 °C until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up and Purification : Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride (NH₄Cl), and extract with an organic solvent. The combined organic phases are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Authoritative Grounding: The success of the Buchwald-Hartwig amination often hinges on the choice of ligand.[14] Sterically hindered, electron-rich phosphine ligands like XPhos are essential. They accelerate the rate-limiting reductive elimination step, preventing decomposition of the palladium-amido intermediate and leading to higher yields and broader substrate scope.[14]

Conclusion

This compound is a quintessential example of a modern heterocyclic building block. Its well-defined reactivity allows for the precise and predictable installation of diverse functionalities through robust and high-yielding cross-coupling reactions. For researchers in drug discovery and materials science, a deep, mechanistic understanding of this reagent's properties and reaction pathways is not merely academic—it is the key to unlocking novel molecular designs and accelerating innovation.

References

-

Molbase. This compound CAS 29958-12-1. [Link]

-

ChemWhat. This compound CAS#: 29958-12-1. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 2-Amino-5-iodopyridine: Comprehensive Overview and Applications. [Link]

-

ResearchGate. Syntheses of 2-amino-5-iodopyridine. [Link]

- Google Patents. CN110590652B - Synthesis method of 2-amino-5-iodopyridine.

-

Capot Chemical. Material Safety Data Sheet: 2-Amino-5-iodopyridine. [Link]

-

Autech Industry Co.,Limited. The Role of 2-Amino-5-iodopyridine-3-carboxaldehyde in Drug Discovery. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

ResearchGate. Flow catalytic Suzuki-Miyaura cross-coupling of 5-iodo-2'-deoxycytidine.... [Link]

-

International Journal of Scientific & Engineering Research. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. [Link]

-

PubChem. 2-Pyridinamine, 5-iodo-. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

-

University of Groningen. The Buchwald–Hartwig Amination After 25 Years. [Link]

-

YouTube. Buchwald-Hartwig coupling. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

National Institutes of Health. Rapid plugged flow synthesis of nucleoside analogues via Suzuki-Miyaura coupling and heck Alkenylation of 5-Iodo-2'-deoxyuridine (or cytidine). [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 2-Amino-5-iodopyridine, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound CAS 29958-12-1 [cztrulychemical.com]

- 4. This compound | 29958-12-1 [chemicalbook.com]

- 5. 2-Amino-5-iodopyridine | 20511-12-0 [chemicalbook.com]

- 6. chemwhat.com [chemwhat.com]

- 7. fishersci.com [fishersci.com]

- 8. CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google Patents [patents.google.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. research.rug.nl [research.rug.nl]

Introduction: Navigating the Isomers of Aminoidopyridine

An In-Depth Technical Guide to the Physical and Chemical Properties of Aminoidopyridines

In the landscape of heterocyclic chemistry, aminoidopyridines serve as pivotal building blocks for pharmaceutical and materials science innovation. This guide focuses primarily on 2-Amino-5-iodopyridine (CAS: 20511-12-0), a compound of significant interest due to its extensive use and well-documented properties. It is crucial to distinguish it from its isomer, 5-Amino-2-iodopyridine (CAS: 29958-12-1), also known as 6-iodopyridin-3-amine.[1] While both are structurally similar, 2-Amino-5-iodopyridine is more commonly utilized in synthetic applications and, consequently, features more prominently in scientific literature and commercial supply.[2][3] This guide synthesizes field-proven insights and technical data to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this versatile chemical intermediate.

Part 1: Core Physical and Chemical Identity

2-Amino-5-iodopyridine is a pyridine derivative where the ring is substituted with an amino group at position 2 and an iodine atom at position 5.[2] This arrangement of functional groups dictates its reactivity, making it a valuable precursor for creating more complex molecular architectures. The lone pair of electrons on the nitrogen atom imparts electron-withdrawing and conjugation effects, influencing its chemical behavior.[4]

Structural and Identification Data

| Identifier | Value |

| IUPAC Name | 5-iodopyridin-2-amine |

| CAS Number | 20511-12-0[2] |

| Molecular Formula | C₅H₅IN₂[1] |

| Molecular Weight | 220.01 g/mol [1][2] |

| InChI Key | IVILGUFRMDBUEQ-UHFFFAOYSA-N[5] |

| SMILES | Nc1ccc(I)cn1 |

Key Physicochemical Properties

The physical properties of 2-Amino-5-iodopyridine make it suitable for a variety of synthetic protocols in both academic and industrial laboratories.

| Property | Value | Source(s) |

| Appearance | White to tan, cream, yellow, or brown crystalline powder or solid. | [2][5][6] |

| Melting Point | 128-131 °C | [7] |

| Boiling Point | 271 °C (Predicted: 293.8±25.0 °C) | [8] |

| Solubility | Insoluble in water. Soluble in methanol. Slightly soluble in Chloroform and DMSO. | [8][9][10] |

| pKa | 4.91±0.13 (Predicted) | [8] |

| Partition Coefficient (XLogP3) | 1.3 | [11] |

Spectral Data for Characterization

Spectroscopic data is essential for the unambiguous identification and quality control of 2-Amino-5-iodopyridine.

-

¹H NMR: A representative ¹H NMR spectrum in CDCl₃ shows a singlet for the amino protons (NH₂) around 4.51 ppm, a doublet for the proton at the 6-position around 6.35 ppm, a doublet of doublets for the proton at the 4-position around 7.62 ppm, and a singlet for the proton at the 3-position around 8.21 ppm.[7]

-

¹³C NMR: The carbon spectrum provides information on the carbon framework of the molecule.[11]

-

Mass Spectrometry (MS): The mass spectrum confirms the molecular weight of the compound, with the molecular ion peak corresponding to its exact mass (219.94975 Da).[11][12]

-

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands for the N-H stretching of the primary amine and the aromatic C-H and C=N stretching vibrations of the pyridine ring.[11]

Part 2: Synthesis and Purification Workflow

The synthesis of 2-Amino-5-iodopyridine is typically achieved through the direct iodination of 2-aminopyridine. Modern protocols have been optimized for efficiency and environmental safety, often utilizing water as a solvent to avoid organic waste.[13]

Experimental Protocol: Aqueous Synthesis of 2-Amino-5-iodopyridine

This protocol is adapted from a patented, environmentally friendly method.[13] The causality behind using hydrogen peroxide is to oxidize excess iodine, facilitating a cleaner reaction and simpler workup.

Step-by-Step Methodology:

-

Dissolution: Dissolve 2-aminopyridine in water in a reaction vessel equipped with a stirrer.

-

Iodination: Add solid iodine in 3-5 portions while stirring. After the addition is complete, maintain the temperature and stir for 1-3 hours.

-

Oxidation: Slowly add hydrogen peroxide dropwise to the reaction mixture. Continue to stir and maintain the temperature for an additional 1-4 hours.

-

Reflux and Isolation: Heat the mixture to reflux for 20-30 minutes.

-

Cooling and Filtration: Cool the reaction mixture to below 10 °C. The product will precipitate out of the solution.

-

Purification: Collect the solid product by filtration, wash the filter cake with ice-cold water, and dry to yield 2-amino-5-iodopyridine.[13]

This method can achieve yields greater than 84% with a purity of over 99%.[13] For higher purity, the crude product can be further purified by column chromatography using a heptane/ethyl acetate gradient.[7]

Synthesis Workflow Diagram

Caption: Aqueous synthesis workflow for 2-Amino-5-iodopyridine.

Part 3: Reactivity and Key Synthetic Applications

2-Amino-5-iodopyridine is a versatile intermediate primarily due to the reactivity of the C-I bond.[2] The iodine atom is an excellent leaving group, making the 5-position of the pyridine ring susceptible to various palladium-catalyzed cross-coupling reactions. This has established the compound as a cornerstone in constructing complex molecules.[2][3]

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.[14][15] In this reaction, the iodine atom of 2-Amino-5-iodopyridine is replaced by an aryl, vinyl, or other organic group from an organoboron reagent, such as a boronic acid.[15] This reaction is widely used in drug discovery to synthesize biaryl structures, which are common motifs in biologically active compounds.[14][16]

Representative Protocol: Suzuki-Miyaura Coupling

Step-by-Step Methodology:

-

Vessel Preparation: To a reaction vessel, add 2-Amino-5-iodopyridine (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(dppf)Cl₂ (3-5 mol%), and a base like K₂CO₃ or K₃PO₄ (2.0 equiv.).

-

Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or DME and water.

-

Reaction: Heat the mixture with vigorous stirring to 80-100 °C.

-

Monitoring: Monitor the reaction's progress using TLC or LC-MS until the starting material is consumed.

-

Workup: After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, extract the aqueous layer, combine the organic phases, dry with Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography to obtain the desired 2-amino-5-arylpyridine.

Suzuki-Miyaura Catalytic Cycle Diagram

Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

Applications in Research and Development

-

Pharmaceuticals: It is a key intermediate in synthesizing a wide array of drugs, including antiviral, anticancer, and neurological agents.[2][16] Its structure is a valuable scaffold for developing molecules that can interact with specific biological receptors.[3]

-

Biochemical Research: The compound is used as a molecular probe to investigate biochemical pathways and mechanisms, aiding in the development of targeted therapies.[2][16]

-

Materials Science: It serves as a building block for novel polymers and functional materials where its unique chemical properties can lead to enhanced performance.[3][16]

-

Agrochemicals: It is also employed in the synthesis of advanced crop protection products.[3][17]

Part 4: Safety, Handling, and Storage

As a laboratory chemical, 2-Amino-5-iodopyridine must be handled with appropriate precautions.

Hazard Identification (GHS)

-

Classification: Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Specific target organ toxicity — single exposure (Category 3), Respiratory system.[18][19]

-

Signal Word: Warning.[19]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[19]

Safe Handling and First Aid

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Use a dust mask (e.g., N95) to avoid inhalation of powder.[18]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid dust formation and inhalation. Ensure adequate ventilation.[18]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[18]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[19]

-

Inhalation: Move person into fresh air.

-

Ingestion: Clean mouth with water and drink plenty of water afterwards.[18]

-

Storage

-

Conditions: Keep container tightly closed in a dry and well-ventilated place. Store in a dark place as the compound is light-sensitive.[3][6][8]

-

Incompatibilities: Store away from strong oxidizing agents.[18]

Conclusion

2-Amino-5-iodopyridine is a high-value chemical intermediate whose physical and chemical properties make it indispensable in modern organic synthesis. Its robust utility in forming carbon-carbon bonds via cross-coupling reactions has cemented its role in the rapid development of novel pharmaceuticals and advanced materials. A thorough understanding of its properties, synthesis, and handling is essential for any scientist leveraging this powerful building block to drive innovation.

References

-

2-Amino-5-iodopyridine: Comprehensive Overview and Applications. (2025, March 5). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 10, 2026, from [Link]

-

Syntheses of 2-amino-5-iodopyridine (Reagents: HIO4, I2, (AcOH, H2O), H2SO4). (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

- CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google Patents. (n.d.).

-

2-Pyridinamine, 5-iodo- | C5H5IN2 | CID 88579 - PubChem. (n.d.). Retrieved January 10, 2026, from [Link]

-

material safety data sheet - Capot Chemical. (2012, November 28). Retrieved January 10, 2026, from [Link]

-

Synthesis of 2-Amino-5-Bromo-3-Iodopyridine - ijssst.info. (n.d.). Retrieved January 10, 2026, from [Link]

-

The Role of 2-Amino-5-iodopyridine-3-carboxaldehyde in Drug Discovery. (n.d.). Retrieved January 10, 2026, from [Link]

-

2-Amino-5-iodopyridine: A Cornerstone in Pharmaceutical Synthesis and Organic Chemistry. (n.d.). Retrieved January 10, 2026, from [Link]

-

Flow catalytic Suzuki-Miyaura cross-coupling of 5-iodo-2'-deoxycytidine with 3-methoxyphenyl boronic acid. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

-

2-Amino-5-Iodopyridine - Sihauli Chemicals Private Limited. (n.d.). Retrieved January 10, 2026, from [Link]

-

2-amino-5-iodopyridine (C5H5IN2) - PubChemLite. (n.d.). Retrieved January 10, 2026, from [Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved January 10, 2026, from [Link]

-

Rapid plugged flow synthesis of nucleoside analogues via Suzuki-Miyaura coupling and heck Alkenylation of 5-Iodo-2'-deoxyuridine (or cytidine) - NIH. (2023, March 16). Retrieved January 10, 2026, from [Link]

-

Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 10, 2026, from [Link]

-

2-Amino-5-iodopyridine - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.). Retrieved January 10, 2026, from [Link]

-

2-Amino-5-iodopyridine - SpectraBase. (n.d.). Retrieved January 10, 2026, from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Page loading... [wap.guidechem.com]

- 5. B25175.14 [thermofisher.com]

- 6. labproinc.com [labproinc.com]

- 7. 2-Amino-5-iodopyridine | 20511-12-0 [chemicalbook.com]

- 8. 2-Amino-5-iodopyridine CAS#: 20511-12-0 [m.chemicalbook.com]

- 9. This compound | 29958-12-1 [chemicalbook.com]

- 10. 2-Amino-5-iodopyridine | 20511-12-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 11. 2-Pyridinamine, 5-iodo- | C5H5IN2 | CID 88579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google Patents [patents.google.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. nbinno.com [nbinno.com]

- 17. nbinno.com [nbinno.com]

- 18. fishersci.com [fishersci.com]

- 19. capotchem.com [capotchem.com]

An In-Depth Technical Guide to the Melting Point of 5-Amino-2-iodopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of a Fundamental Property

In the landscape of pharmaceutical development and molecular synthesis, the precise characterization of a compound is paramount. The melting point, a fundamental thermodynamic property, serves as a crucial first indicator of purity and identity. For a key intermediate like 5-Amino-2-iodopyridine (CAS No. 29958-12-1), understanding its melting point is not merely a procedural checkbox; it is a cornerstone of quality control, ensuring the reliability of subsequent synthetic steps and the integrity of the final active pharmaceutical ingredient (API). This guide provides a comprehensive examination of the melting point of this compound, delving into the theoretical underpinnings, authoritative determination protocols, and the practical implications for the research and development workflow.

Physicochemical Properties of this compound

This compound is a substituted pyridine ring, a structural motif prevalent in medicinal chemistry. Its physical properties are dictated by the interplay of the aromatic ring, the electron-donating amino group, and the electron-withdrawing, heavy iodine atom.

| Property | Value | Source(s) |

| CAS Number | 29958-12-1 | Santa Cruz Biotechnology[1] |

| Molecular Formula | C₅H₅IN₂ | Santa Cruz Biotechnology[1] |

| Molecular Weight | 220.01 g/mol | Santa Cruz Biotechnology[1] |

| Appearance | Solid (Varies from Yellow to Khaki or Light Brown) | AKSci, Fluorochem[2] |

| Melting Point | 63-67 °C (Consensus Range) | AKSci, abcr GmbH, ChemWhat[3][4] |

| 54-60 °C (Alternative Range) | Fluorochem[2] |

Note: The variation in reported melting point ranges from different suppliers can be attributed to differences in residual impurities or, potentially, different crystalline forms (polymorphism).

Theoretical Framework: Why Melting Point Matters

The melting point of a crystalline solid is the temperature at which it transitions from an ordered solid state to a disordered liquid state. This phase change occurs when the thermal energy supplied to the system overcomes the intermolecular forces holding the molecules in a fixed crystal lattice.

Key Factors Influencing the Melting Point of this compound:

-

Intermolecular Forces : The primary forces at play in this compound are hydrogen bonding (between the amino groups of adjacent molecules) and dipole-dipole interactions arising from the polar C-I and C-N bonds. These strong interactions require significant energy to overcome, resulting in a relatively moderate melting point for a molecule of its size.[5][6]

-

Molecular Weight and Size : Larger molecules generally have higher melting points due to increased van der Waals forces.[6][7] At 220.01 g/mol , this compound has a substantial molecular weight contributing to its solid state at room temperature.

-

Molecular Symmetry and Packing : The ability of molecules to pack efficiently into a crystal lattice significantly impacts the melting point. More symmetrical molecules tend to have higher melting points.[5][6] The substitution pattern on the pyridine ring of this compound influences its packing efficiency.

-

Purity : This is the most critical factor in a laboratory setting. Impurities disrupt the regular crystal lattice, weakening the intermolecular forces. This leads to two observable effects: a depression of the melting point and a broadening of the melting range.[5] A sharp melting range (typically ≤ 1 °C) is a strong indicator of high purity.

The relationship between purity and melting point is a foundational concept in chemistry, often referred to as melting point depression.

Caption: Purity's effect on crystal lattice and melting point.

Authoritative Protocol for Melting Point Determination

The following protocol is a synthesized best-practice methodology grounded in the United States Pharmacopeia (USP) General Chapter <741> guidelines and standard organic chemistry laboratory techniques.[8][9] It is designed to ensure accuracy, reproducibility, and compliance with pharmaceutical quality standards.

I. Instrumentation and Materials

-

Apparatus : A calibrated digital melting point apparatus (e.g., Mel-Temp or similar) with a heating block, temperature probe, and a viewing lens/camera.[10][11] Alternatively, a Thiele tube with a high-boiling mineral oil bath can be used.

-

Capillary Tubes : USP-compliant, thin-walled capillary tubes, sealed at one end (e.g., 0.8–1.2 mm internal diameter).[8][9]

-

Sample : this compound, confirmed to be completely dry. If necessary, dry the sample in a desiccator over a suitable drying agent.

-

Mortar and Pestle : For pulverizing the sample into a fine powder.

-

Spatula and Tamper/Packing Rod .

II. Sample Preparation: The Foundation of Accuracy

The proper preparation of the sample is critical for efficient heat transfer and a sharp, observable melt. Any deviation at this stage can lead to erroneous results.

Caption: Workflow for preparing a melting point sample.

Step-by-Step Procedure:

-

Drying : Ensure the this compound sample is completely free of solvent. Moist samples must be dried thoroughly, as residual solvent will act as an impurity and depress the melting point.

-

Pulverization : Place a small amount of the dry sample on a clean, hard surface or in a small mortar. Gently crush the material into a fine, homogeneous powder. This ensures uniform packing and heat distribution.

-

Loading : Invert a capillary tube (open end down) and press it into the powder multiple times to force a small amount of the sample into the tube.

-

Packing : Tap the sealed bottom of the capillary tube gently on a hard surface to compact the powder. Alternatively, drop the tube (sealed end down) through a long, narrow glass tube onto the benchtop. The final packed column of the sample should be 2.5-3.5 mm high.[8] An insufficient sample may be difficult to observe, while too much sample can cause an artificially wide melting range due to poor heat transfer.

III. Measurement: A Two-Stage Approach for Precision

A dual-stage heating process is standard practice to balance efficiency with accuracy.

A. Rapid Determination (Optional but Recommended):

-

Place the packed capillary into the heating block of the apparatus.

-

Set a rapid heating rate (e.g., 10-20 °C per minute).

-

Observe and record the approximate temperature at which the sample melts. This provides a rough estimate and saves time.

B. Accurate Determination (Mandatory):

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point found in the rapid determination.

-

Insert a new, freshly prepared capillary tube with the sample.

-

Heat the block rapidly until the temperature is about 5-10 °C below the expected melting point (based on the rapid run or supplier data, i.e., start slow heating around 55 °C).

-

Crucially, reduce the heating rate to 1-2 °C per minute. [8] This slow rate ensures thermal equilibrium between the heating block, the thermometer, and the sample, which is essential for an accurate reading.

-

Record the Melting Range:

-

T1 (Onset of Melt): The temperature at which the first drop of liquid becomes visible.

-

T2 (Clear Point): The temperature at which the last solid crystal melts, and the sample is completely liquid.

-

-

Report the result as the range T1 – T2. For this compound, a pure sample should exhibit a sharp range within the 63-67 °C window.

-

Perform the determination in duplicate or triplicate to ensure consistency.

Interpreting the Results: A Self-Validating System

The trustworthiness of the melting point determination lies in its ability to self-validate the purity of the material.

| Observation | Interpretation | Recommended Action |

| Sharp Range (e.g., 65.0-65.5 °C) | High Purity | Proceed with confidence. The material meets a key quality criterion. |

| Broad Range (e.g., 61-65 °C) | Presence of Impurities | The sample requires purification (e.g., recrystallization, chromatography). Re-measure the melting point after purification. |

| Depressed & Broad Range | Significant Impurity | The material is likely impure. Further analysis (e.g., NMR, HPLC) and purification are necessary. |

| Matches Literature/Supplier Data | Identity Confirmation | The result supports the identification of the compound as this compound. |

| Does Not Match Literature Data | Potential Misidentification | Verify the compound's identity using spectroscopic methods (NMR, IR, MS). |

Conclusion

The melting point of this compound, with a consensus range of 63-67 °C , is a critical quality attribute for any research scientist or drug development professional. Its accurate determination, following a rigorous and well-documented protocol, provides invaluable insight into the compound's purity and identity. By understanding the theoretical principles and adhering to authoritative methodologies like those outlined by the USP, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible scientific outcomes. This seemingly simple measurement, when performed with care and expertise, underpins the entire synthetic and development pipeline, safeguarding the quality of the final product.

References

-

Unacademy. (n.d.). Factors Affecting Melting Point: Definition, Examples, Diagrams. Retrieved from [Link]

-

MRC Lab. (n.d.). What is Melting Point Apparatus. Retrieved from [Link]

-

Sciencing. (2022, March 24). What Factors Affect Melting Point?. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. Retrieved from [Link]

-

Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

-

Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

-

abcr GmbH. (n.d.). AB206739 | CAS 29958-12-1. Retrieved from [Link]

-

ChemWhat. (n.d.). This compound CAS#: 29958-12-1. Retrieved from [Link]

-

Drawell. (n.d.). Melting Point Apparatus Types and Choosing Tips. Retrieved from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

Wikipedia. (n.d.). Melting-point apparatus. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Mel-Temp Melting Point Apparatus. Retrieved from [Link]

-

Scribd. (n.d.). USP 741 Melting Point or Range. Retrieved from [Link]

- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET.

-

USP-BPEP. (n.d.). usp31nf26s1_c741, General Chapters: <741> MELTING RANGE OR TEMPERATURE. Retrieved from [Link]

- METTLER TOLEDO. (n.d.). DETERMINATION OF MELTING POINTS.

-

USP-NF. (n.d.). <741> Melting Range or Temperature. Retrieved from [Link]

-

Ramalinga Prasad Kuppa. (2021, June 11). Melting point testing as per USP 741 [Video]. YouTube. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 2-Amino-5-iodopyridine, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. 2-Pyridinamine, 5-iodo- | C5H5IN2 | CID 88579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Organic Chemistry Journals - ACS Division of Organic Chemistry [organicdivision.org]

- 6. 2-Amino-5-iodopyridine, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. Full text of "Tetrahedron Letters 1989: Vol 30 Index" [archive.org]

- 8. CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. N-Amino pyridinium salts in organic synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 11. 2-Amino-5-iodopyridine, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

5-Amino-2-iodopyridine boiling point

An In-Depth Technical Guide to the Boiling Point of 5-Amino-2-iodopyridine For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the boiling point of this compound (CAS 29958-12-1), a crucial pyridine derivative in pharmaceutical synthesis and materials science. In the absence of definitive, experimentally verified data in publicly accessible literature, this document synthesizes predicted values with a deep theoretical exploration of the physicochemical principles governing this property. We delve into the nuanced interplay of intermolecular forces—specifically hydrogen bonding, dipole-dipole interactions, and steric effects—to rationalize the predicted boiling point and to draw a comparison with its isomer, 2-Amino-5-iodopyridine. Furthermore, this guide presents a robust, step-by-step experimental protocol for the empirical determination of the boiling point of high-melting solids, empowering researchers to validate this critical physical constant.

Introduction and Physicochemical Context

This compound is a heterocyclic aromatic amine whose utility as a synthetic intermediate is well-established. Its physical properties, particularly its boiling point, are fundamental parameters for process chemistry, purification protocols (such as distillation), and ensuring thermal stability during reaction conditions. The arrangement of a hydrogen-bond-donating amino group, a hydrogen-bond-accepting pyridine nitrogen, and a bulky, polarizable iodine atom on the pyridine scaffold creates a complex profile of intermolecular forces that dictates its boiling point.

This guide aims to provide a clear and authoritative understanding of this property by first examining the available data, then dissecting the underlying molecular interactions, and finally, providing a practical methodology for its experimental determination.

Boiling Point Data: Current State of Knowledge

A thorough review of scientific databases and supplier technical sheets reveals that an experimentally determined boiling point for this compound at standard pressure is not consistently reported. However, computational predictions are available. For comparative purposes, data for its structural isomer, 2-Amino-5-iodopyridine (CAS 20511-12-0), is also presented.

| Compound | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Source/Type |

| This compound | 29958-12-1 | 220.01 | 63-67[1][2] | 331.8 | Predicted[2] |

| 2-Amino-5-iodopyridine | 20511-12-0 | 220.01 | 128-131[3] | 293.8 | Predicted[4] |

| 2-Amino-5-iodopyridine | 20511-12-0 | 220.01 | 122-132[5] | 271 | Predicted[6] |

It is critical for researchers to note that the boiling point of 331.8 °C for this compound is a predicted value and should be treated as an estimation until it is empirically verified. The significant difference between the predicted boiling points of the two isomers warrants a deeper analysis of their molecular structures.

Theoretical Analysis: The Causality of Boiling Point Differences

The boiling point of a molecular substance is a direct reflection of the energy required to overcome the intermolecular forces holding its molecules together in the liquid state. For the aminoidodpyridine isomers, the primary forces at play are hydrogen bonding, dipole-dipole interactions, and London dispersion forces.

Intermolecular Forces at Play

The key to understanding the differing boiling points lies in how the isomeric arrangement of the functional groups affects the strength and accessibility of these interactions.

Figure 1: Logical relationship between intermolecular forces and the predicted boiling point differences in aminoidodpyridine isomers.

-

Hydrogen Bonding: Both isomers possess an amino group (-NH₂) capable of donating hydrogen bonds and a pyridine ring nitrogen that can act as a hydrogen bond acceptor. The strength of intermolecular hydrogen bonding is a primary determinant of the high boiling points of these compounds relative to their non-substituted parent structures (e.g., 2-iodopyridine, BP: ~215 °C).

-

Dipole-Dipole Interactions: The pyridine ring is inherently polar. The addition of an electron-donating amino group and an electron-withdrawing, polarizable iodine atom creates a significant molecular dipole moment. The magnitude of this dipole and how effectively the dipoles of adjacent molecules can align will influence the strength of these electrostatic interactions.

-

Steric Hindrance: In This compound , the large iodine atom is positioned directly adjacent (ortho) to the pyridine nitrogen. This arrangement likely introduces significant steric hindrance, which can physically obstruct the close approach of neighboring molecules. This could particularly interfere with hydrogen bonding where the pyridine nitrogen acts as the acceptor site. Conversely, in 2-Amino-5-iodopyridine , the iodine atom is remote from the pyridine nitrogen, leaving it unencumbered and fully accessible for intermolecular interactions.

Comparative Analysis of Isomers

The predicted boiling point of this compound (~332 °C) is notably higher than that of 2-Amino-5-iodopyridine (~294 °C). This suggests that despite the steric hindrance, the overall intermolecular forces are stronger in the 5-amino-2-iodo isomer. A plausible explanation is a significantly larger net molecular dipole moment.

In this compound, the electron-donating amino group at position 5 and the electron-withdrawing iodine at position 2 may create a larger and more additive dipole moment across the molecule compared to the 2-amino-5-iodo arrangement. This enhanced dipole moment would lead to stronger dipole-dipole interactions, which could outweigh the potentially weakened hydrogen bonding at the sterically hindered pyridine nitrogen.

Conversely, for 2-Amino-5-iodopyridine, while hydrogen bonding is sterically unhindered and extensive, its molecular dipole may be smaller. The crystal structure analysis of its salts confirms its capability for extensive hydrogen and even halogen bonding.[7] The lower predicted boiling point suggests that the combination of its dipole-dipole forces and unhindered hydrogen bonds is ultimately weaker than the forces present in the 5-amino-2-iodo isomer.

Experimental Protocol for Boiling Point Determination

Given that this compound is a solid at room temperature (Melting Point: 63-67 °C) and has a high predicted boiling point, a micro-scale method is most appropriate. The Siwoloboff method using a Thiele tube is a classic, reliable technique for this purpose.[8]

Principle

A small sample of the substance is heated in an oil bath. A sealed capillary tube, inverted with its open end submerged in the sample, traps a small amount of air. As the sample is heated, this air expands and escapes. When the sample's boiling point is reached, its vapor pressure equals the atmospheric pressure, and a rapid stream of bubbles emerges from the capillary. The heat source is then removed. As the apparatus cools, the vapor pressure inside the capillary drops. The exact moment the external atmospheric pressure overcomes the internal vapor pressure, the liquid is drawn back into the capillary. The temperature at which this occurs is the boiling point.

Required Apparatus and Reagents

-

Thiele tube

-

High-temperature heating oil (e.g., silicone oil)

-

High-range thermometer (-10 to 400 °C)

-

Small fusion tube or Durham tube (e.g., 4-5 mm diameter)

-

Capillary tubes (sealed at one end)

-

Bunsen burner or microburner

-

Clamp stand and clamps

-

Rubber band or wire for attachment

-

This compound sample (approx. 0.5 mL)

-

Personal Protective Equipment (PPE): Safety goggles, lab coat, heat-resistant gloves

Step-by-Step Methodology

-

Preparation: Fill the Thiele tube with heating oil until the oil level is just above the top of the side-arm loop. Securely clamp the Thiele tube to the stand.

-

Sample Loading: Add approximately 0.5 mL of molten this compound (or enough solid to create a liquid column of about 1-2 cm upon melting) into the fusion tube.

-

Capillary Insertion: Place a sealed-end capillary tube into the fusion tube with the open end submerged in the liquid sample.

-

Apparatus Assembly: Attach the fusion tube to the thermometer using a small rubber band or wire. The bottom of the fusion tube should be level with the bulb of the thermometer.

-

Immersion: Suspend the thermometer and fusion tube assembly in the Thiele tube, ensuring the sample is immersed in the oil and positioned in the center of the main tube. The rubber band should remain above the oil level to prevent degradation.[3]

-

Heating: Gently heat the side-arm of the Thiele tube with a burner, using a slow, back-and-forth motion. The shape of the tube will induce convection currents, ensuring uniform heat distribution.[5]

-

Observation: As the temperature rises, a slow stream of bubbles will emerge from the capillary as trapped air expands. As the temperature approaches the boiling point, this stream will become rapid and continuous.

-

Endpoint Determination: Once a vigorous and steady stream of bubbles is observed, remove the heat source.

-

Measurement: Carefully observe the capillary tube as the apparatus cools. The boiling point is the temperature at which the bubbling ceases and the liquid is drawn into the capillary tube.[8] Record this temperature.

-

Confirmation: Allow the apparatus to cool significantly before repeating the determination with a fresh sample to ensure reproducibility.

Figure 2: Experimental workflow for the determination of boiling point using the Siwoloboff method.

Conclusion

While a definitive experimental boiling point for this compound remains to be authoritatively published, computational predictions place it at approximately 331.8 °C. This value is significantly higher than that of its isomer, 2-Amino-5-iodopyridine, a difference that can be rationalized by considering the interplay of intermolecular forces. The higher predicted boiling point of the 5-amino-2-iodo isomer is likely attributable to a larger net molecular dipole moment, which creates stronger dipole-dipole interactions that compensate for the steric hindrance of the iodine atom adjacent to the pyridine nitrogen. This guide provides the necessary theoretical framework and a detailed, practical protocol for researchers to experimentally determine and validate this crucial physicochemical property, thereby ensuring the integrity and reproducibility of their scientific endeavors.

References

- Siwoloboff, A. (1886). Ueber die Siedepunktbestimmung kleiner Mengen Flüssigkeiten. Berichte der Deutschen Chemischen Gesellschaft, 19(1), 795–796.

-

ChemWhat. This compound CAS#: 29958-12-1. Available at: [Link]

-

LookChem. Cas 29958-12-1, this compound. Available at: [Link]

-

abcr Gute Chemie. AB206739 | CAS 29958-12-1. Available at: [Link]

-

Aaron Chemicals LLC. Safety Data Sheet - this compound. Available at: [Link]

-

Mukda, C., et al. (2024). Salts of 2-amino-5-iodopyridinium. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 1), 6–10. Available at: [Link]

-

IUCr Journals. Salts of 2-amino-5-iodopyridinium. Available at: [Link]

- Scheiner, S., Kar, T., & Pattanayak, J. (2002). Comparison of various types of hydrogen bonds involving aromatic amino acids. Journal of the American Chemical Society, 124(44), 13257–13264.

-

ACD/Labs. Calculate Physicochemical Properties | PhysChem Suite. Available at: [Link]

-

Kavitha, N., & Alivelu, M. (2022). The Computational Study, 3D-QSAR, and Molecular Docking Study of 2-Amino 5-Methyl Pyridine. ResearchGate. Available at: [Link]

-

Timstar. Melting Point: Using the Thiele Tube. Available at: [Link]

-

PubChem. 2-Pyridinamine, 5-iodo-. Available at: [Link]

-

Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Available at: [Link]

Sources

- 1. Determination of Boiling Point Using Siwoloboff's Method Instructions: D.. [askfilo.com]

- 2. EU A.2: Boiling temperature | ibacon GmbH [ibacon.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mdpi.com [mdpi.com]

- 5. Thiele tube - Wikipedia [en.wikipedia.org]

- 6. lookchem.com [lookchem.com]

- 7. Salts of 2-amino-5-iodopyridinium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Siwoloboff method - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Solubility of 5-Amino-2-iodopyridine for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in the Application of 5-Amino-2-iodopyridine

This compound is a pivotal intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. Its utility in creating complex molecular architectures, such as in the synthesis of the antitumor antibiotic L-azatyrosine, underscores the importance of understanding its fundamental physicochemical properties. Among these, solubility is a paramount parameter that dictates its handling, reaction kinetics, purification, and formulation. For researchers in drug discovery and process development, a comprehensive grasp of the solubility profile of this compound is not merely a matter of convenience but a cornerstone of efficient and successful research.

This guide provides a detailed exploration of the solubility of this compound. Moving beyond a simple compilation of data, this document offers a framework for understanding, predicting, and experimentally determining its solubility in a range of relevant solvent systems. It is designed to empower researchers to make informed decisions, troubleshoot experimental challenges, and design robust synthetic and formulation strategies.

Physicochemical Properties of this compound

A foundational understanding of a compound's physicochemical properties is essential for interpreting its solubility behavior. The key parameters for this compound are summarized below. It is important to note that while some of these values are experimentally determined, others, such as the pKa and LogP, are often predicted through computational models and should be used as a guide for experimental design.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₅IN₂ | [1] |

| Molecular Weight | 220.01 g/mol | [1] |

| Melting Point | 63-67 °C | [2] |

| Appearance | White to cream to yellow to brown crystals or powder | [3] |

| Predicted pKa | 4.91 ± 0.13 | |

| Predicted XLogP3 | 1.3 | |

| Qualitative Water Solubility | Insoluble | [4] |

| Qualitative Organic Solubility | Slightly soluble in Chloroform and DMSO; Soluble in Methanol | [3] |

Understanding the Solubility of this compound: A Theoretical Framework

The solubility of this compound is governed by the interplay of its molecular structure and the properties of the solvent. The presence of both a polar amino group (-NH₂) and a pyridine nitrogen atom, which can act as hydrogen bond acceptors, alongside a nonpolar iodinated pyridine ring, results in a molecule with mixed polarity.

The "like dissolves like" principle provides a basic framework for predicting solubility.[5] Polar solvents will more readily dissolve polar solutes, and nonpolar solvents will dissolve nonpolar solutes. Given its structure, this compound is expected to exhibit greater solubility in polar organic solvents that can engage in hydrogen bonding.

The Critical Influence of pH

As a pyridine derivative with an amino group, this compound is a basic compound. The pyridine nitrogen and the exocyclic amino group can be protonated in acidic conditions. The predicted pKa of approximately 4.91 corresponds to the equilibrium between the neutral form and its conjugate acid. This ionization state has a profound impact on its aqueous solubility.

The relationship between pH, pKa, and the solubility of an ionizable compound can be described by the Henderson-Hasselbalch equation.[6] For a basic compound like this compound, as the pH of the aqueous medium decreases below its pKa, the compound will increasingly exist in its protonated, cationic form. This charged species is generally significantly more soluble in water than the neutral form due to favorable ion-dipole interactions with water molecules.

Experimental Determination of Solubility

To obtain reliable and reproducible solubility data, standardized experimental protocols are essential. Two primary types of solubility are relevant in the context of drug discovery and development: thermodynamic solubility and kinetic solubility.

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium. It represents the true solubility of the compound and is a critical parameter for formulation development. The shake-flask method is the most widely accepted technique for determining thermodynamic solubility.[7][8]

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., Water, Methanol, Ethanol, DMSO, Acetone, Acetonitrile, Chloroform)

-

Buffer solutions of varying pH (e.g., pH 1.2, 4.5, 6.8 for aqueous solubility)

-

Thermostatically controlled shaker or incubator

-

Vials with screw caps

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector[9][10][11]

-

Syringe filters (0.22 µm)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of calibration standards with concentrations that are expected to bracket the solubility of the compound.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a series of vials. A visual excess of solid should be present to ensure saturation.

-

Add a known volume of the desired solvent or buffer to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A preliminary experiment may be needed to determine the optimal equilibration time, but 24 to 48 hours is typical.[12]

-

-

Sample Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.

-

Analyze the calibration standards and the diluted samples by HPLC. A reverse-phase C18 column is often suitable for pyridine derivatives. The mobile phase composition should be optimized to achieve good peak shape and retention. UV detection should be set at the wavelength of maximum absorbance for this compound.

-

For aqueous solubility determination at different pH values, measure the pH of the saturated solution after equilibration to confirm it has not significantly changed.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area from the HPLC analysis of the standards against their known concentrations.

-

Determine the concentration of this compound in the diluted samples from the calibration curve.

-

Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. Express the solubility in units such as mg/mL or µM.

-

Diagram: Workflow for Thermodynamic Solubility Determination

Caption: Theoretical relationship between pH and the solubility of this compound.

Conclusion: A Practical Framework for Solubility Assessment

While a comprehensive, publicly available dataset of quantitative solubility for this compound is currently limited, this guide provides the theoretical foundation and practical, step-by-step protocols for its determination. For researchers and drug development professionals, the ability to experimentally generate this data is a critical skill. By employing the thermodynamic shake-flask method, the gold standard for accurate solubility measurement, and the high-throughput kinetic assays for rapid screening, a complete picture of the solubility profile of this compound can be established.

Understanding the influence of its pKa on aqueous solubility is paramount for any work involving physiological conditions. The protocols and theoretical discussions presented herein are designed to be a self-validating system, empowering scientists to not only generate high-quality data but also to understand the underlying principles that govern the solubility of this important synthetic intermediate.

References

-

AxisPharm. Kinetic Solubility Assays Protocol. Accessed January 10, 2026. [Link]

- Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. Analytical chemistry, 72(23), 1033A–1037A.

- Fuguet, E., Ràfols, C., Bosch, E., & Rosés, M. (2003). Theoretical prediction of relative and absolute pKa values of aminopyridines. Journal of computer-aided molecular design, 17(11), 739–748.

- Glomme, A., März, J., & Dressman, J. B. (2005). Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. Journal of pharmaceutical sciences, 94(1), 1–16.

-

PubChem. 2-Aminopyridine. Accessed January 10, 2026. [Link]

- Abubakar, M. B., & Sule, A. U. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Journal of Chemical Society of Nigeria, 46(4).

-

Bienta. Shake-Flask Solubility Assay. Accessed January 10, 2026. [Link]

-

HELIX Chromatography. HPLC Methods for analysis of Pyridine. Accessed January 10, 2026. [Link]

-

PCBIS. Thermodynamic solubility. Accessed January 10, 2026. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Accessed January 10, 2026. [Link]

- Abubakar, M. B., & Sule, A. U. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.

-

U.S. Department of Health and Human Services. Toxicological Profile for Pyridine. Accessed January 10, 2026. [Link]

- Harris, M. G., & Stewart, R. (1977). Amino group acidity in aminopyridines and aminopyrimidines. Canadian Journal of Chemistry, 55(21), 3800-3806.

- National Center for Biotechnology Information. TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials. In: Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (US); 1992.

- Patel, K. D., Singh, M. K., & Rani, S. (2018). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.

-

ChemWhat. This compound CAS#: 29958-12-1. Accessed January 10, 2026. [Link]

-

The Journal of Biological Chemistry. The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions. Accessed January 10, 2026. [Link]

-

ResearchGate. Dimethyl Sulfoxide (DMSO) Solubility Data. Accessed January 10, 2026. [Link]

-

Otto Chemie Pvt Ltd. 2-Amino-5-iodopyridine, 98%. Accessed January 10, 2026. [Link]

-

CP Lab Safety. 2-Amino-5-iodopyridine, 25g, Each. Accessed January 10, 2026. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-Amino-5-iodopyridine | 20511-12-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. 2-Amino-5-iodopyridine CAS#: 20511-12-0 [m.chemicalbook.com]

- 5. enamine.net [enamine.net]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. helixchrom.com [helixchrom.com]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. enamine.net [enamine.net]

Authored by a Senior Application Scientist

An In-Depth Technical Guide to the Spectral Analysis of 5-Amino-2-iodopyridine

This guide provides a comprehensive technical overview of the spectral data for this compound (CAS: 20511-12-0), a key intermediate in pharmaceutical and organic synthesis.[1][2] Intended for researchers, scientists, and drug development professionals, this document delves into the principles, acquisition, and interpretation of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The focus is on the causality behind experimental choices and the logic of spectral interpretation, ensuring a robust understanding of the molecule's structural characterization.

Molecular Structure and Spectroscopic Overview

This compound, with the molecular formula C₅H₅IN₂, is a substituted pyridine ring containing both an electron-donating amino group (-NH₂) and an electron-withdrawing, heavy iodine atom.[3][4] This substitution pattern creates a distinct electronic environment that is reflected in its spectral properties. The structural characterization relies on piecing together data from multiple spectroscopic techniques, each providing unique and complementary information.

The general workflow for the complete spectroscopic characterization of a new batch of this compound is a systematic process. It begins with sample preparation, followed by data acquisition using various spectroscopic methods, and concludes with data analysis and structural confirmation.

Caption: General workflow for spectroscopic analysis.

The following sections will dissect each of these analytical techniques, providing both the theoretical framework and practical, field-tested protocols.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is paramount for elucidating the carbon-hydrogen framework of a molecule. It provides information on the number of different types of protons, their electronic environment, and their proximity to one another.

Causality in Experimental Design

The choice of solvent is critical in NMR. Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its single residual peak, which is easily identifiable.[5] However, if the compound shows poor solubility, or if hydrogen bonding with the solvent is to be investigated, a more polar solvent like DMSO-d₆ may be used. The concentration is typically kept low (5-10 mg in ~0.6 mL of solvent) to avoid line broadening effects. A standard 400 or 500 MHz spectrometer is sufficient to resolve the expected signals for this molecule.[6][7]

Experimental Protocol: ¹H NMR

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of CDCl₃ in a clean, dry NMR tube.

-

Instrument Setup: Insert the sample into a 400 MHz (or higher) NMR spectrometer.[6] Ensure the sample is at the correct depth and spinning at the recommended rate (~20 Hz).

-

Tuning and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the spectrum using standard parameters. A typical experiment involves 16-32 scans with a relaxation delay of 1-2 seconds.

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm) as a reference. Integrate the signals to determine the relative proton ratios.

Spectral Interpretation

The ¹H NMR spectrum of this compound shows distinct signals corresponding to the three aromatic protons and the two amine protons.[5]

Caption: Structure of this compound with proton labels.

-

H6 (δ ~8.21 ppm): This proton is adjacent to the nitrogen atom and ortho to the iodine. The deshielding effect of the electronegative nitrogen and the iodine atom causes it to appear at the furthest downfield position. It appears as a singlet (or a narrow doublet, depending on resolution) due to its small coupling constant with H4.[5]

-

H4 (δ ~7.62 ppm): This proton is situated between the iodine and the amino group. It appears as a doublet of doublets, split by both H3 (J ≈ 8 Hz) and H6 (smaller coupling).[5]

-

H3 (δ ~6.35 ppm): Being ortho to the strong electron-donating amino group, this proton is the most shielded of the aromatic protons and thus appears at the most upfield position. It appears as a doublet due to coupling with H4 (J ≈ 8 Hz).[5]

-

-NH₂ (δ ~4.51 ppm): The protons of the amino group typically appear as a broad singlet. The chemical shift can vary significantly depending on concentration, solvent, and temperature due to hydrogen bonding. The signal integrates to two protons.[5]

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H6 | ~8.21 | s (singlet) | - | 1H |

| H4 | ~7.62 | d (doublet) | ~8.0 | 1H |

| H3 | ~6.35 | d (doublet) | ~8.0 | 1H |

| -NH₂ | ~4.51 | s (broad) | - | 2H |

| Note: Data sourced from ChemicalBook, acquired in CDCl₃.[5] |

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR provides information about the number and types of carbon atoms in a molecule. As ¹³C has a low natural abundance, spectra require more scans to obtain a good signal-to-noise ratio.

Causality in Experimental Design

The protocol is similar to ¹H NMR, but the acquisition parameters are different. A proton-decoupled experiment is standard, which collapses C-H coupling and results in a spectrum of sharp singlets, simplifying interpretation. The larger number of scans (e.g., 1024 or more) is necessary to compensate for the low natural abundance of the ¹³C isotope. The spectral width must be large enough (~0-200 ppm) to capture all carbon signals, from aliphatic to aromatic and carbonyl regions.[8][9]

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in ~0.6 mL of CDCl₃ or DMSO-d₆).

-

Instrument Setup: Use the same spectrometer as for ¹H NMR, but switch the probe to the ¹³C channel (e.g., 100.5 MHz on a 400 MHz instrument).[8]

-

Data Acquisition: Acquire a proton-decoupled spectrum. Use a sufficient number of scans (e.g., 1024) and a relaxation delay of 2-5 seconds.

-

Data Processing: Process the FID similarly to ¹H NMR. Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

Spectral Interpretation

The ¹³C NMR spectrum will show five distinct signals for the five carbon atoms in the pyridine ring. The chemical shifts are influenced by the attached substituents.

-

C2 (~158 ppm): This carbon is bonded to two nitrogen atoms (in the ring and the amino group), making it highly deshielded and causing it to appear far downfield.

-

C6 (~150 ppm): Attached to the ring nitrogen and adjacent to the iodine, this carbon is also significantly deshielded.

-

C4 (~145 ppm): The chemical shift of this carbon is influenced by its position relative to the iodine and amino group.

-

C3 (~110 ppm): This carbon is adjacent to the electron-donating amino group, which shields it and shifts it upfield compared to other aromatic carbons.

-

C5 (~85 ppm): The carbon directly bonded to the heavy iodine atom experiences a strong shielding effect (the "heavy atom effect"), causing it to appear at an unusually upfield position for an aromatic carbon.[10]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | ~158 |

| C6 | ~150 |

| C4 | ~145 |

| C3 | ~110 |

| C5 | ~85 |

| Note: These are approximate shifts based on substituent effects; actual data can be found in databases like PubChem.[3] |

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[9]

Causality in Experimental Design

For a solid sample like this compound, the data can be acquired using either an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet. ATR is often preferred as it is fast, requires minimal sample preparation, and is non-destructive. A standard FTIR spectrometer, such as a Bruker Tensor 27, is suitable for this analysis.[3]

Experimental Protocol: FTIR-ATR

-

Sample Preparation: Place a small amount (a few milligrams) of the crystalline powder directly onto the ATR crystal.

-

Background Scan: Run a background spectrum of the clean, empty ATR crystal to subtract atmospheric (H₂O, CO₂) and instrument-related absorptions.

-

Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Spectral Interpretation

The IR spectrum provides a fingerprint of the molecule, with key bands confirming the presence of the amino group and the aromatic ring.

-

N-H Stretching (3400-3200 cm⁻¹): The amino group will show two distinct bands in this region, corresponding to the symmetric and asymmetric stretching vibrations. The presence of two bands is characteristic of a primary amine (-NH₂).

-

C-H Aromatic Stretching (~3100-3000 cm⁻¹): These are typically sharp, medium-to-weak absorptions just above 3000 cm⁻¹.

-

C=C and C=N Ring Stretching (~1650-1450 cm⁻¹): The pyridine ring will exhibit several sharp absorption bands in this region, characteristic of aromatic systems.

-